4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
CAS No.: 360762-44-3
Cat. No.: VC7803610
Molecular Formula: C16H11NO3
Molecular Weight: 265.26
* For research use only. Not for human or veterinary use.
![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one - 360762-44-3](/images/structure/VC7803610.png)
Specification
CAS No. | 360762-44-3 |
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Molecular Formula | C16H11NO3 |
Molecular Weight | 265.26 |
IUPAC Name | 4-hydroxy-3-(phenyliminomethyl)chromen-2-one |
Standard InChI | InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H |
Standard InChI Key | DMOOPGGQWWPLSI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
Canonical SMILES | C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a coumarin backbone (2H-chromen-2-one) with two key substituents:
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A 4-hydroxy group contributing to hydrogen-bonding interactions and antioxidant activity.
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A 3-[(E)-(phenylimino)methyl] group, where the imine (C=N) linkage adopts the (E)-stereochemistry, minimizing steric hindrance between the phenyl ring and coumarin core.
The (E)-configuration is stabilized by conjugation between the imine’s π-electrons and the aromatic coumarin system, as evidenced in similar Schiff base derivatives .
Spectroscopic Characterization
While direct data for this compound is unavailable, analogous derivatives synthesized via ZnO nanoparticle catalysis provide a framework for expected spectroscopic features :
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FT-IR:
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NMR:
Synthesis and Catalytic Optimization
Reaction Pathway
The synthesis likely involves a one-pot three-component reaction between:
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4-Hydroxycoumarin (core substrate).
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Phenylamine (aniline) for imine formation.
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Aldehyde (e.g., benzaldehyde) for the methylene bridge.
Catalyst: Biogenic ZnO nanoparticles (5 mol%), which enhance reaction efficiency via Lewis acid catalysis and surface adsorption .
Optimized Conditions
Parameter | Value |
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Solvent | Water |
Temperature | Room temperature (25–30°C) |
Reaction Time | 10–15 minutes |
Yield | 90–98% |
These conditions mirror those used for analogous ethylamino derivatives, where ZnO NPs facilitated rapid imine formation and high regioselectivity .
Physicochemical and Pharmacological Profiling
ADMET Predictions
Computational models for similar coumarin derivatives predict:
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Absorption: Moderate intestinal permeability (Caco-2 permeability: ) .
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Metabolism: Susceptible to hepatic CYP3A4 oxidation.
Antioxidant Activity
Using DPPH and hydrogen peroxide assays, analogous compounds exhibit IC values of 12–18 μg/mL, comparable to ascorbic acid . The 4-hydroxy group is critical for radical scavenging, while the imine group modulates electron delocalization.
Industrial Applications
Corrosion Inhibition
In 1 M HCl, similar coumarin derivatives demonstrate 85–92% inhibition efficiency on mild steel at 500 ppm . Adsorption follows the Langmuir isotherm, with the imine group enhancing surface coverage.
Catalyst Reusability
Biogenic ZnO NPs retain 90% activity after five cycles, underscoring their sustainability for large-scale synthesis .
Challenges and Future Directions
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Stereoselectivity: Controlling the (E)/(Z) imine ratio remains challenging in aqueous media.
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Bioactivity Validation: In vitro and in vivo studies are needed to confirm pharmacological potential.
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